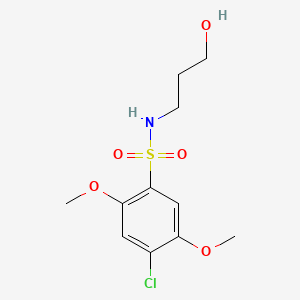
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, also known as CPDS, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide derivative that has shown potential in various fields, including medicine, pharmacology, and biochemistry.
作用机制
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is known to bind to specific proteins, such as carbonic anhydrase and metalloproteinases, through the formation of hydrogen bonds and other interactions. This binding can lead to the inhibition of the activity of these proteins, resulting in the observed anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity and the reduction of inflammation and pain. In addition, 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments, including its relative ease of synthesis and its ability to bind to specific proteins. However, 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide also has some limitations, including its potential toxicity and the need for further studies to confirm its safety and efficacy.
未来方向
There are several potential future directions for research on 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is the development of new drugs based on 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide for the treatment of pain and inflammation. Another area of interest is the further study of the protein-ligand interactions of 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, which may lead to a better understanding of the mechanisms of action of this compound. Additionally, further studies are needed to determine the safety and efficacy of 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide in humans, which may pave the way for its use in clinical settings.
合成方法
The synthesis of 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, typically triethylamine, and an organic solvent, such as dichloromethane or ethyl acetate. The resulting product is then purified using column chromatography, yielding 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide as a white crystalline powder.
科学研究应用
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been studied extensively in scientific research due to its potential applications in various fields. In pharmacology, 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In biochemistry, 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been used as a tool for the study of protein-ligand interactions, due to its ability to bind to specific proteins.
属性
IUPAC Name |
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO5S/c1-17-9-7-11(10(18-2)6-8(9)12)19(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFWMPLVDQJIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2842842.png)

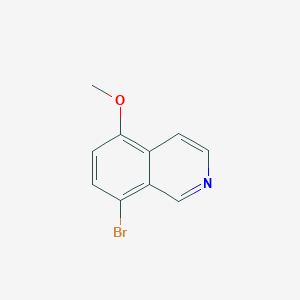
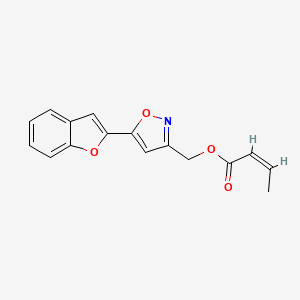
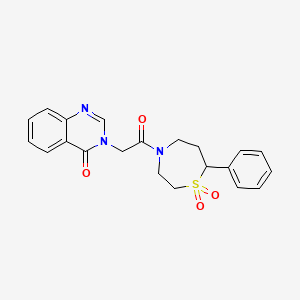


![Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2842856.png)
![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2842857.png)
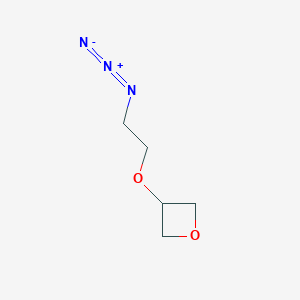
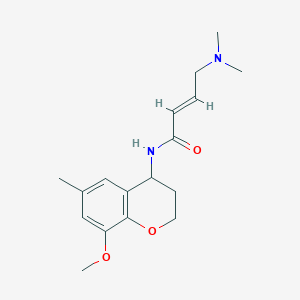
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2842861.png)
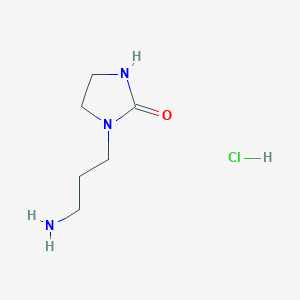
![2-[(6-Methylsulfonylpyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B2842863.png)